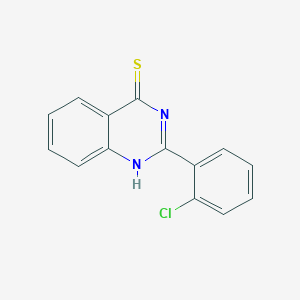

2-(2-chlorophenyl)quinazoline-4(3H)-thione

Descripción general

Descripción

2-(2-chlorophenyl)quinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors One common method starts with 2-aminobenzonitrile and 2-chlorobenzoyl chloride The reaction proceeds under alkaline conditions, leading to the formation of the quinazoline ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature, and catalysts are crucial factors in scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-chlorophenyl)quinazoline-4(3H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted quinazoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinazoline derivatives, including 2-(2-chlorophenyl)quinazoline-4(3H)-thione, have been extensively studied for their pharmacological properties. They are known to exhibit a range of biological activities:

- Anticancer Activity : Compounds with a quinazoline core have been identified as potent inhibitors of various cancer cell lines. For instance, modifications at different positions on the quinazoline ring can enhance their efficacy against specific targets like cyclin-dependent kinases (CDKs), which are critical in cancer proliferation. In particular, derivatives have shown significant activity against MCF-7 and HepG2 cell lines with IC50 values often in the low micromolar range .

- Antimicrobial Properties : Some derivatives demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure-activity relationship (SAR) studies indicate that specific substitutions enhance antibacterial activity, making these compounds suitable candidates for further development as antimicrobial agents .

Antitumor Activity

The antitumor potential of this compound has been highlighted in several studies:

- In Vitro Studies : Research has shown that compounds derived from quinazoline can inhibit tumor growth across various cancer types. For example, a study reported that certain derivatives exhibited IC50 values as low as 7.09 µM against HepG2 cells, outperforming standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, quinazoline derivatives have been shown to inhibit tyrosine kinase receptors, which are frequently overexpressed in cancers such as breast and prostate cancer .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are also noteworthy:

- Broad-Spectrum Activity : Compounds like this compound have demonstrated broad-spectrum antibacterial and antifungal activities. The presence of the thione group is believed to contribute to this activity by enhancing interaction with microbial targets .

- SAR Insights : Structure-activity relationship studies reveal that modifications at specific positions on the quinazoline ring can significantly affect the potency and selectivity of these compounds against various pathogens. For example, substituting different phenyl groups can lead to variations in antibacterial efficacy .

Case Study 1: Anticancer Activity Assessment

A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. Notably, compounds with a 2-(2-chlorophenyl) substituent showed enhanced activity due to favorable interactions with target proteins involved in cell cycle regulation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 10.5 |

| Compound B | HepG2 | 7.09 |

| Compound C | A549 | 15.2 |

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, several quinazoline derivatives were tested against MRSA strains.

| Compound | MRSA Inhibition Zone (mm) |

|---|---|

| Compound D | 25 |

| Compound E | 30 |

| Compound F | 20 |

Mecanismo De Acción

The mechanism of action of 2-(2-chlorophenyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

- 2-(2-bromophenyl)quinazoline-4(3H)-thione

- 2-(2-fluorophenyl)quinazoline-4(3H)-thione

- 2-(2-methylphenyl)quinazoline-4(3H)-thione

Comparison: 2-(2-chlorophenyl)quinazoline-4(3H)-thione is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The choice of substituent on the phenyl ring can significantly impact the compound’s overall behavior in chemical reactions and biological systems.

Actividad Biológica

2-(2-Chlorophenyl)quinazoline-4(3H)-thione is a compound belonging to the quinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is C10H7ClN2S, characterized by a quinazoline core with a thione functional group. The presence of the chlorine atom on the phenyl ring significantly influences its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, particularly this compound. A study examined its effects on various cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7), using the MTT assay. The results indicated that this compound exhibits significant antiproliferative activity, with IC50 values demonstrating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Against Different Cell Lines

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH and ABTS methods. The compound demonstrated substantial free radical scavenging activity, attributed to the thione group which can donate hydrogen atoms to free radicals .

Table 2: Antioxidant Activity Evaluation

Antimicrobial Activity

Research has also indicated that quinazoline derivatives possess antimicrobial properties. In a comparative study, this compound exhibited activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis has shown that modifications to the quinazoline structure can significantly enhance biological activity. The presence of electron-withdrawing groups like chlorine at the ortho position on the phenyl ring increases the compound's potency against cancer cells by enhancing its ability to interact with biological targets .

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against multiple cancer cell lines. The study concluded that structural modifications could lead to compounds with improved efficacy and reduced side effects .

- Animal Models : In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound. Administration in murine models showed significant tumor reduction in xenograft models, suggesting potential for clinical applications in cancer therapy .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2S/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJJMAINUWVBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407281 | |

| Record name | 2-(2-chlorophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18590-76-6 | |

| Record name | 2-(2-chlorophenyl)quinazoline-4(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.